molecular formula C24H23N3O3 B2536739 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea CAS No. 1203058-39-2

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2536739
CAS No.: 1203058-39-2
M. Wt: 401.466
InChI Key: VBASBXLNMIABSF-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring and a methoxyphenyl group linked to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of 1,2,3,4-tetrahydroquinoline, which is then benzoylated to form 1-benzoyl-1,2,3,4-tetrahydroquinoline. This intermediate is subsequently reacted with 4-methoxyphenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in drug development.

Mechanism of Action

The mechanism by which 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzoyl and methoxyphenyl groups may play crucial roles in binding to these targets, influencing the compound’s activity.

Comparison with Similar Compounds

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the urea and methoxyphenyl groups, potentially resulting in different biological activities.

    3-(4-Methoxyphenyl)urea: Does not contain the tetrahydroquinoline moiety, which may affect its chemical reactivity and applications.

Uniqueness: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the tetrahydroquinoline and methoxyphenyl groups may enhance its potential as a versatile compound in various research fields.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-30-21-12-9-19(10-13-21)25-24(29)26-20-11-14-22-18(16-20)8-5-15-27(22)23(28)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBASBXLNMIABSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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